2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Overview
Description
2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H6ClN3O2S and a molecular weight of 231.66 g/mol. This compound is characterized by its sulfonyl chloride functional group attached to a pyrazolo[1,5-a]pyrimidine ring system, which is substituted with a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride typically involves the following steps:
Condensation Reaction: The starting materials, such as aminopyrazole and an appropriate sulfonyl chloride precursor, undergo a condensation reaction to form the pyrazolo[1,5-a]pyrimidine core.
Substitution Reaction: The resulting intermediate is then subjected to a substitution reaction to introduce the sulfonyl chloride group at the 3-position.
Methylation: Finally, methylation of the pyrazolo[1,5-a]pyrimidine core at the 2-position is achieved using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids or sulfates.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfides or sulfoxides.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl chloride group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed:
Sulfonic Acids: Oxidation of the sulfonyl chloride group can yield sulfonic acids.
Sulfides/Sulfoxides: Reduction can produce sulfides or sulfoxides.
Substituted Derivatives: Nucleophilic substitution can result in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride has several scientific research applications across various fields:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is structurally similar to other pyrazolo[1,5-a]pyrimidine derivatives, such as 3-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride. its unique substitution pattern and functional groups contribute to its distinct chemical properties and reactivity. Other similar compounds include various pyrazolo[1,5-a]pyrimidine derivatives with different substituents on the pyrazolo ring.
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Properties
IUPAC Name |
2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2S/c1-5-6(14(8,12)13)7-9-3-2-4-11(7)10-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSQRTBDWXIFFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC=NC2=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306604-90-9 | |
Record name | 2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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